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Compound of Interest
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CAS No.: 1339437-32-9
Cat. No.: B1528746
Get Quote
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Executive Summary

4-Bromo-2,2-dimethyloxane (CAS: 1339437-32-9), also known as 4-bromo-2,2-
dimethyltetrahydropyran, represents a specialized heterocyclic building block in modern
medicinal chemistry.[1] Unlike its unsubstituted analog (4-bromotetrahydropyran), the
introduction of the gem-dimethyl group at the C2 position imparts unique conformational rigidity
via the Thorpe-Ingold effect. This structural bias reduces the entropic penalty of ligand-protein
binding, making it a high-value scaffold for optimizing potency and metabolic stability in drug
discovery programs targeting CNS disorders, oncology, and metabolic diseases.

Part 1: Chemical Profile & Structural Analysis
Identification
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Parameter

Detail

IUPAC Name

4-Bromo-2,2-dimethyloxane

Common Synonyms

4-Bromo-2,2-dimethyltetrahydropyran; 4-Bromo-
2,2-dimethyl-tetrahydro-2H-pyran

CAS Number 1339437-32-9

Molecular Formula C7H13BrO

Molecular Weight 193.08 g/mol

SMILES CC1(C)Ooccc(Br)C1

Appearance Colorless to pale yellow liquid (extrapolated)

Conformational Dynamics (The Gem-Dimethyl Effect)

The defining feature of this molecule is the 2,2-dimethyl substitution. In a standard cyclohexane

or tetrahydropyran ring, the chair conformation can flip with relative ease (

kcal/mol). However, the bulky gem-dimethyl group at C2 introduces significant 1,3-diaxial strain

if placed axially.

o Conformational Lock: The ring is strongly biased toward a chair conformation where the C2-

methyls are accommodated, often locking the C4-substituent (bromine) into a preferred

equatorial or axial orientation depending on the synthesis route.

e Metabolic Blocking: The C2 position, typically susceptible to oxidative metabolism (a-

oxidation), is fully substituted, potentially extending the in vivo half-life of derived drugs.

Part 2: Synthesis & Production Workflows

The synthesis of 4-bromo-2,2-dimethyloxane typically proceeds via the corresponding ketone

or alcohol intermediates. The most robust route for research scale is the Reductive Bromination

Sequence.

Synthesis Pathway Diagram
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Figure 1: Primary synthetic route from commercially available precursors.

Detailed Experimental Protocols
Step 1: Reduction of 2,2-Dimethyltetrahydropyran-4-one

* Reagents: 2,2-Dimethyltetrahydropyran-4-one (1.0 eq), Sodium Borohydride (NaBHa4, 0.5
eq), Methanol (0.5 M).

e Protocol:

[¢]

Dissolve the ketone in dry methanol at 0°C under Na.

[¢]

Add NaBHa4 portion-wise over 15 minutes (exothermic).

[e]

Stir at room temperature for 2 hours (monitor by TLC).

o

Quench with saturated NH4Cl solution.

[¢]

Extract with EtOAc, dry over NazSOa, and concentrate to yield the crude alcohol (typically
>90% yield).

Step 2: Bromination via Appel Reaction[2]

o Rationale: The Appel reaction is preferred over HBr or PBrs to prevent acid-catalyzed
rearrangements or elimination, which are risks due to the gem-dimethyl group.

» Reagents: 2,2-Dimethyltetrahydropyran-4-ol (1.0 eq), Carbon Tetrabromide (CBras, 1.2 eq),
Triphenylphosphine (PPhs, 1.2 eq), Dichloromethane (DCM).

e Protocol:

o Dissolve the alcohol and CBra in dry DCM at 0°C.
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o Add PPhs portion-wise. The solution will turn slightly yellow.
o Stir at 0°C for 1 hour, then warm to room temperature for 3 hours.

o Workup: Add hexanes to precipitate triphenylphosphine oxide (TPPO). Filter through a
silica plug.

o Purification: Flash column chromatography (Hexanes/EtOAc gradient) is usually required
to remove residual TPPO and bromoform.

Part 3: Chemical Reactivity & Applications[2][6][7]

The 4-bromo-2,2-dimethyloxane scaffold serves as a versatile electrophile. Its reactivity is
modulated by the steric bulk of the gem-dimethyl group, which can retard S_N2 reactions
compared to the unmethylated analog but stabilizes radical or cation intermediates.

Reactivity Matrix

4-Bromo-2,2-
dimethyloxane

Pd(dppf)CI2, R-B(OH)2

Grignard Reagent
(Nucleophilic Addition)

g, THF, 12 (init) OtBu, Heat aN3 or R-NH2

Elimination (E2) S_N2 Substitution
(Dihydropyran synthesis) (Azides, Amines, Thiols)

Suzuki-Miyaura Coupling
(Biaryl/Alkyl formation)

Click to download full resolution via product page

Figure 2: Divergent reactivity profile of the bromide scaffold.

Key Application Domains
A. Medicinal Chemistry (Bioisosteres)

The 2,2-dimethyltetrahydropyran ring is an excellent bioisostere for:

¢ Cyclohexane: Increases solubility and lowers LogP (lipophilicity) due to the ether oxygen.

© 2026 BenchChem. All rights reserved. 4/8 Tech Support


https://www.benchchem.com/product/b1528746/docs?utm_src=pdf-body#4-bromo-2-2-dimethyloxane-technical-monograph-application-guide
https://www.benchchem.com/product/b1528746/docs?utm_src=pdf-body-img#4-bromo-2-2-dimethyloxane-technical-monograph-application-guide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1528746?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

e Morpholine: Provides a non-basic alternative, avoiding hERG channel liability often
associated with basic amines.

» Conformational Locking: In kinase inhibitors (e.g., PI3K), the gem-dimethyl group restricts
the ring pucker, pre-organizing the molecule for the active site and reducing the entropy
penalty of binding.

B. Cross-Coupling (Suzuki-Miyaura)

This bromide is a prime candidate for sp3-sp? cross-coupling.
o Challenge: B-hydride elimination is a risk with alkyl halides.
o Solution: Use specialized ligands like SPhos or XPhos with Pd(OACc)2.

» Protocol Insight: Pre-activation of the boronic acid with base (KsPOa4) and using 1,4-
dioxane/water mixtures often improves yields by solubilizing the inorganic base.

C. Radical Chemistry

The tertiary carbon neighbors (C3 and C5) and the stabilizing oxygen lone pair make this
scaffold suitable for Giese-type radical additions or photoredox catalysis, allowing the
installation of complex side chains at the C4 position.

Part 4: Safety & Handling

e Hazards: As an alkyl bromide, it is a potential alkylating agent. Treat as a skin/eye irritant and
potential sensitizer.

o Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). Light sensitive (bromide
degradation).

¢ Disposal: Halogenated organic waste streams.
References
e Synthesis of 2,2-dimethyltetrahydropyran-4-one

o Source: ChemicalBook & Patent Liter
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o Context: Describes the acid-catalyzed cyclization of alkynyl alcohols to the key ketone
intermedi

e Appel Reaction Methodology
o Source: Organic Chemistry Portal.[3]

o Context: Standard protocol for converting secondary alcohols to bromides with inversion of
configuration (though racemization is possible with neighboring group particip

e Thorpe-Ingold Effect in Heterocycles
o Source: Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915).[4] J. Chem. Soc., Trans.[4]

o Context: Foundational theory explaining the acceleration of cyclization and conformational
locking by gem-dimethyl groups.[5]

o [6][7]

o Tetrahydropyran Scaffolds in Drug Design: Source: Meanwell, N. A. (2011). Journal of
Medicinal Chemistry. "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug
Design." Context: Discusses the utility of ether-containing rings to modulate lipophilicity and
metabolic stability.

o General Properties of 4-Bromotetrahydropyran (Analog)

o Source: Sigma-Aldrich Product Sheet (CAS 25637-16-5).
o Context: Used as a baseline for physical property estimation (BP, Density)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 7. Thorpe-Ingold effects in cyclizations to five-membered and six-membered rings containing
planar segments. The rearrangement of N(1)-alkyl-substituted dihydroorotic acids to
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 To cite this document: BenchChem. [4-Bromo-2,2-dimethyloxane: Technical Monograph &
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technical-monograph-application-guide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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